3-Chloro-2-fluoroaniline (CAS 2106-04-9) is a dihalo-substituted aromatic amine characterized by its ortho-fluoro and meta-chloro substitution pattern. Operating as a clear, colorless to reddish-brown liquid with a density of 1.324 g/mL and a boiling point of 214 °C, it serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly tyrosine kinase inhibitors, and complex agrochemicals. The presence of the highly electronegative fluorine atom adjacent to the amine modulates the basicity (predicted pKa ~2.15), while the meta-chlorine provides a lipophilic handle and directs electrophilic aromatic substitution. In industrial procurement, this compound is prioritized for its ability to undergo high-yielding condensation, cross-coupling, and selective halogenation reactions without requiring cryogenic conditions, making it a scalable precursor for functionalized indoles, quinazolines, and bromobenzenes.
Substituting 3-chloro-2-fluoroaniline with simpler analogs like 3-chloroaniline or 2-fluoroaniline fundamentally alters both process chemistry and final product efficacy. The synergistic electronic effect of the 2-fluoro and 3-chloro groups tightly controls regioselectivity during electrophilic aromatic substitution; for example, bromination occurs exclusively at the 4-position (para to the amine) due to the steric and electronic blocking by the existing halogens, a precision lost when using 3-chloroaniline, which yields a mixture of isomers[1]. Furthermore, in the synthesis of kinase inhibitors, the ortho-fluoro group is structurally required to lock the conformation of the anilinoquinazoline pharmacophore and enhance target binding affinity; omitting it results in a near-total loss of biological activity [2]. Finally, the specific substitution pattern enables specialized cyclization routes, such as the direct condensation with chloral hydrate to form 6-chloro-7-fluoroindole-2,3-dione, a pathway that fails or requires expensive cryogenic Grignard conditions if the halogen positions are altered [3].
In the synthesis of 2-chloro-3-fluorobromobenzene, 3-chloro-2-fluoroaniline undergoes highly regioselective bromination with N-bromosuccinimide (NBS) to form 4-bromo-3-chloro-2-fluoroaniline. The combined ortho-fluoro and meta-chloro substituents direct the incoming electrophile exclusively to the para position, achieving an overall molar yield of ~51% and a GC purity of >99.5% after subsequent diazotization and deamination [1]. In contrast, attempting a similar sequence with 3-chloroaniline results in competing ortho and para bromination, requiring intensive chromatographic separation and significantly reducing the isolated yield of the target isomer.
| Evidence Dimension | Regioselectivity and overall process yield |
| Target Compound Data | ~51% overall molar yield with >99.5% purity (exclusive para-bromination) |
| Comparator Or Baseline | 3-Chloroaniline (yields mixed ortho/para isomers, <30% isolated yield of single isomer) |
| Quantified Difference | >20% higher isolated yield and elimination of isomer separation steps |
| Conditions | NBS bromination in DMF (0-35 °C) followed by diazotization/deamination |
High regioselectivity eliminates the need for expensive downstream purification, reducing the cost of goods for bulk intermediate manufacturing.
3-Chloro-2-fluoroaniline enables a highly efficient condensation and cyclization reaction with chloral hydrate and hydroxylamine to construct the 6-chloro-7-fluoroindole-2,3-dione core. This specific route achieves an 80% yield at standard heating conditions (80-95 °C)[1]. Standard synthetic baselines for similar multi-halogenated indoles typically rely on directed ortho-metalation or Grignard reactions, which mandate ultra-low temperatures (-78 °C) and anhydrous conditions. The ability of 3-chloro-2-fluoroaniline to undergo this Sandmeyer-type isatin synthesis directly bypasses these complex requirements.
| Evidence Dimension | Reaction conditions and yield for indole synthesis |
| Target Compound Data | 80% yield at 80-95 °C in aqueous/acidic media |
| Comparator Or Baseline | Standard fluorinated aniline baselines (require -78 °C cryogenic Grignard conditions) |
| Quantified Difference | Elimination of cryogenic cooling requirements while maintaining 80% yield |
| Conditions | Condensation with chloral hydrate, hydroxylamine hydrochloride, and sodium sulfate, followed by sulfuric acid cyclization |
Bypassing cryogenic organometallic steps drastically lowers pilot-scale energy consumption and specialized equipment costs.
Despite the electron-withdrawing nature of the ortho-fluoro and meta-chloro groups, which lowers the amine's pKa (~2.15) , 3-chloro-2-fluoroaniline maintains excellent nucleophilicity for API coupling. When reacted with 6-acetoxy-4-chloro-7-methoxyquinazoline in isopropanol at 80 °C, it yields the target 4-anilinoquinazoline hydrochloride salt at a 92% yield [1]. Compared to less substituted baselines like 3-chloroaniline, the target compound provides comparable coupling efficiency (>90%) but successfully incorporates the critical ortho-fluoro motif required for binding to the ATP pocket of epidermal growth factor receptors (EGFR).
| Evidence Dimension | Nucleophilic coupling yield |
| Target Compound Data | 92% yield of hydrochloride salt |
| Comparator Or Baseline | 3-Chloroaniline (comparable yield but lacks required pharmacophore) |
| Quantified Difference | Maintains >90% yield despite reduced basicity, enabling essential pharmacophore integration |
| Conditions | Reflux in isopropanol (80 °C) for 3 hours |
Allows manufacturers to achieve high-yielding API production without sacrificing the specific halogen substitution pattern necessary for drug efficacy.
3-Chloro-2-fluoroaniline possesses a boiling point of 214 °C and a closed-cup flash point of 110 °C (230 °F) . When evaluated against the simpler analog 2-fluoroaniline, which has a significantly lower boiling point (~175 °C) and a flash point of 60 °C, 3-chloro-2-fluoroaniline demonstrates superior thermal stability. This classifies it as a less volatile, combustible liquid rather than a highly flammable hazard, permitting its use in high-temperature reflux reactions (e.g., 90-100 °C in methoxybenzene or toluene) without requiring specialized pressurized reactors.
| Evidence Dimension | Flash point and boiling point |
| Target Compound Data | Boiling point 214 °C, Flash point 110 °C |
| Comparator Or Baseline | 2-Fluoroaniline (Boiling point ~175 °C, Flash point 60 °C) |
| Quantified Difference | +50 °C higher flash point and +39 °C higher boiling point |
| Conditions | Standard atmospheric pressure testing (closed cup for flash point) |
The elevated flash point simplifies bulk transportation, storage compliance, and allows for safer high-temperature processing in standard glass-lined reactors.
3-Chloro-2-fluoroaniline is the direct precursor for the 4-anilinoquinazoline core found in various anti-tumor APIs. Its specific halogenation pattern is non-negotiable for target binding, and its proven 92% coupling yield in isopropanol makes it the optimal procurement choice for this pathway[1].
The compound is ideal for synthesizing 6-chloro-7-fluoroindole-2,3-dione via Sandmeyer isatin synthesis. Procurement teams should select this compound to achieve 80% yields in aqueous media, completely bypassing the need for cryogenic Grignard reagents[2].
Used as a starting material for 2-chloro-3-fluorobromobenzene and subsequent pyrazole carboxamide fungicides. Its unique steric environment forces exclusive para-bromination, ensuring >99% isomeric purity without expensive chromatography [3].
Corrosive;Acute Toxic;Irritant